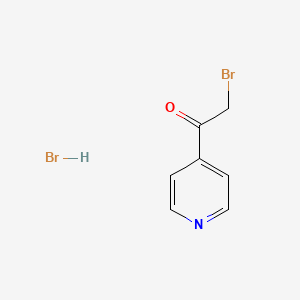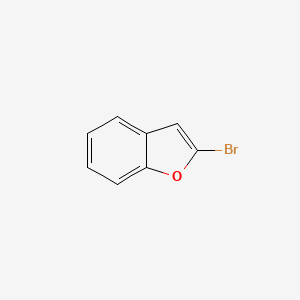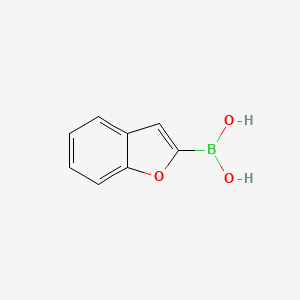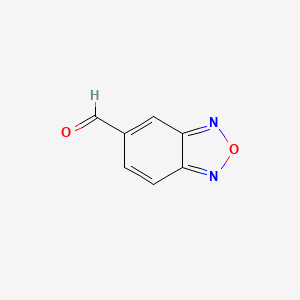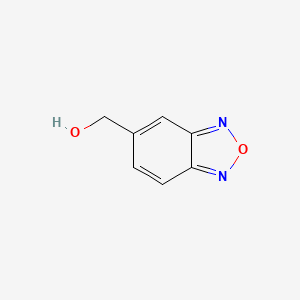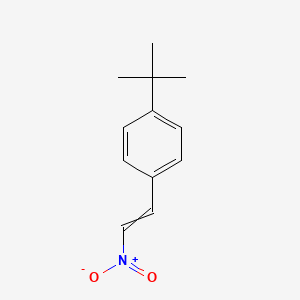
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is an aromatic hydrocarbon that is widely used in many industrial applications. It is also used in the manufacture of a variety of products, including plastics, rubber, and solvents. Benzene is a colorless, flammable liquid with a sweet odor. It is a highly toxic compound and is classified as a carcinogen.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Benzene, 1,1-dimethylethylamine, 2-nitroethanol, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate, Ethyl acetate, Methanol
Reaction
Step 1: Nitration of 2-nitroethanol with sulfuric acid to form 2-nitroethyl sulfate, Step 2: Reduction of 2-nitroethyl sulfate with sodium nitrite and sodium hydroxide to form 2-nitroethanol, Step 3: Condensation of 1,1-dimethylethylamine with 2-nitroethanol to form 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-benzene, Step 4: Extraction of the product with ethyl acetate, Step 5: Washing of the organic layer with water, sodium bicarbonate, and water again, Step 6: Drying of the organic layer with magnesium sulfate, Step 7: Evaporation of the solvent to obtain the final product
Wirkmechanismus
The mechanism of action of benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is not fully understood. It is believed that the compound is metabolized by the liver, where it is converted to a variety of metabolites. These metabolites are then further metabolized in the body, resulting in a variety of toxic effects.
Biochemische Und Physiologische Effekte
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, has a variety of biochemical and physiological effects. The compound is known to cause damage to the liver and kidneys, as well as to the central nervous system. It is also known to cause cancer, birth defects, and reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, in laboratory experiments include its relatively low cost, its availability, and its ability to be used as a solvent for a variety of reactions. The main limitation of using benzene in laboratory experiments is its toxicity. As a result, it is important to use appropriate safety measures when handling the compound.
Zukünftige Richtungen
The future directions for research involving benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, dye, and other industries. Additionally, further research is needed to determine the exact mechanism of action of the compound, as well as to develop more effective methods of synthesis. Finally, further research is needed to develop safer and more efficient ways of handling the compound in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)-, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a solvent for a variety of reactions. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWOILQYJXJHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369748 |
Source


|
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
CAS RN |
62248-86-6 |
Source


|
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-nitroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

